1-benzyl-3-phenyl-3H-indol-2-one
Overview
Description
1-benzyl-3-phenyl-3H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group at the first position, a phenyl group at the third position, and a carbonyl group at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3-phenyl-3H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine hydrochloride with benzyl phenyl ketone in the presence of methanesulfonic acid under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
1-benzyl-3-phenyl-3H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-3H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-phenyl-1H-indole: Lacks the carbonyl group at the second position.
1-benzyl-3-phenyl-2H-indol-2-one: Has a different tautomeric form.
1-benzyl-3-phenyl-3H-indol-2-yl-methanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
1-benzyl-3-phenyl-3H-indol-2-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the second position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject for further research.
Properties
IUPAC Name |
1-benzyl-3-phenyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOOROOSCRPRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278722 | |
Record name | MLS002638091 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-95-3 | |
Record name | MLS002638091 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638091 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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